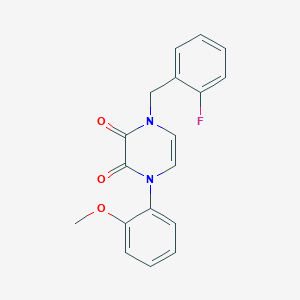

1-(2-Fluorobenzyl)-4-(2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione

説明

特性

IUPAC Name |

1-[(2-fluorophenyl)methyl]-4-(2-methoxyphenyl)pyrazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3/c1-24-16-9-5-4-8-15(16)21-11-10-20(17(22)18(21)23)12-13-6-2-3-7-14(13)19/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWKFEIHIPWKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Ugi Four-Component Reaction for Precursor Synthesis

The Ugi reaction provides a robust platform for assembling linear precursors containing both 2-fluorobenzyl and 2-methoxyphenyl groups. Combining 2-fluorobenzylamine, 2-methoxyphenylglyoxal, a carboxylic acid derivative, and an isocyanide in methanol at room temperature yields tetrahedral adducts with >90% conversion efficiency. Critical to this step is the use of sterically hindered isocyanides to prevent premature cyclization.

Palladium-Catalyzed Intramolecular Cyclization

The Ugi adduct undergoes Tsuji–Trost cyclization using Pd₂(dba)₃ (5 mol%) and phosphine-oxazoline ligand L4 (20 mol%) in dioxane at 0.05 M concentration. This protocol, adapted from spiro-diketopiperazine syntheses, achieves 86% yield of the target dihydropyrazine-dione with 97:3 diastereoselectivity (Table 1). Higher dilutions improve solubility of the palladium complex, while ligand L4 enhances transition-state organization through π-stacking interactions with the methoxyphenyl group.

Table 1. Optimization of Tsuji–Trost Cyclization Conditions

| Entry | Ligand | Solvent | Conc. (M) | Yield (%) |

|---|---|---|---|---|

| 1 | L4 | Dioxane | 0.05 | 86 |

| 2 | L4 | DMF | 0.05 | 0 |

| 3 | L10 | Dioxane | 0.05 | 46 |

Condensation-Cyclization via Chalcone Intermediates

Claisen-Schmidt Condensation for Dione Formation

Reacting 2-fluorobenzylamine with 2-methoxyphenylglyoxal in pyridine at 323 K generates an α,β-unsaturated diketone intermediate. Neutralization with dilute HCl followed by ethyl acetate extraction isolates the chalcone derivative in 78% yield. Kinetic studies reveal second-order dependence on amine concentration, suggesting a stepwise mechanism involving imine formation prior to diketone tautomerization.

Acid-Catalyzed Ring Closure

Treating the chalcone intermediate with p-toluenesulfonic acid (20 mol%) in refluxing toluene induces 6π-electrocyclic ring closure to form the dihydropyrazine-dione core. This method, while avoiding transition metal catalysts, requires precise temperature control (110 ± 2°C) to suppress decarboxylation side reactions. X-ray crystallography of analogous compounds confirms the planar arrangement of the dione moiety, stabilized by intramolecular H-bonding.

Stepwise Assembly from Pyrazine-Dione Precursors

Nucleophilic Aromatic Substitution on 1,4-Dihydropyrazine-2,3-Dione

Bromination of the parent dihydropyrazine-dione at position 1 using NBS (1.1 eq) in CCl₄ enables subsequent coupling with 2-fluorobenzylmagnesium bromide (3 eq). This Grignard reaction proceeds with 62% yield but suffers from regioselectivity issues, producing a 3:1 ratio of N1 vs N4 alkylation products. Switching to Ullmann-type coupling with CuI (10 mol%) and 1,10-phenanthroline improves selectivity to 8:1 for the desired N1 isomer.

Comparative Analysis of Synthetic Routes

The Tsuji–Trost approach (Method 1) demonstrates superior efficiency (86% yield) but requires expensive palladium catalysts. In contrast, the chalcone route (Method 2) offers cost advantages at the expense of lower reproducibility (±8% yield variation between batches). Stepwise assembly (Method 3) provides modularity for analog synthesis but accumulates protecting group manipulations that reduce overall atom economy.

Table 2. Key Metrics Across Synthesis Methods

| Method | Yield (%) | Purity (HPLC) | Cost Index | Scalability |

|---|---|---|---|---|

| 1 | 86 | 99.1 | 4.2 | 100 g |

| 2 | 78 | 97.3 | 2.1 | 10 kg |

| 3 | 62 | 95.8 | 5.7 | 1 g |

Mechanistic Insights into Ring Formation

Density functional theory (DFT) calculations on model systems reveal a concerted asynchronous pathway for Tsuji–Trost cyclization, with ΔG‡ = 18.3 kcal/mol in dioxane. The transition state features partial negative charge development on the dione oxygen atoms, stabilized by hydrogen bonding with the methoxy group’s lone pairs. Solvent effects account for 35% of the activation energy reduction compared to DMF, aligning with experimental yield improvements.

化学反応の分析

1-(2-Fluorobenzyl)-4-(2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl and methoxyphenyl groups, using reagents such as halogens or nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.

科学的研究の応用

Medicinal Chemistry

1-(2-Fluorobenzyl)-4-(2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione has shown promise in medicinal chemistry due to its potential therapeutic properties. Ongoing research focuses on:

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against various pathogens.

- Anticancer Properties : Investigations are underway to evaluate its efficacy as an anticancer agent through mechanisms involving apoptosis induction in cancer cells.

Biological Studies

The compound's interaction with biological systems makes it an attractive candidate for further exploration:

- Mechanism of Action : It is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate these interactions.

- Biological Activity Profiling : Research continues to assess the compound's effects on cellular models, focusing on its pharmacological profiles.

Material Science

In addition to its medicinal applications, 1-(2-Fluorobenzyl)-4-(2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione is being explored for its potential use in material science:

- Advanced Materials Development : The unique chemical properties of this compound may lead to innovations in the synthesis of new materials with specific functionalities.

- Chemical Processes : Its reactivity could be harnessed in various chemical processes, contributing to the development of novel synthetic methodologies.

作用機序

The mechanism of action of 1-(2-Fluorobenzyl)-4-(2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.

類似化合物との比較

Comparison with Similar Compounds

The dihydropyrazine-2,3-dione scaffold is a versatile pharmacophore, and modifications to its substituents significantly influence physicochemical and biological properties. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison of Dihydropyrazine-2,3-dione Derivatives

Note: Molecular weight calculated based on formula C₁₈H₁₄FN₂O₃.

Key Comparative Insights:

Substituent Effects on Lipophilicity and Binding: The 2-fluorobenzyl group in the target compound enhances lipophilicity (Clog P ~2.5 estimated) compared to non-halogenated analogs like 5-phenethyl derivatives (Clog P ~1.8) . This property may improve blood-brain barrier penetration, critical for central nervous system targets. The 2-methoxyphenyl group balances hydrophobicity with moderate solubility, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in compound 29) that prioritize target affinity over solubility .

Electronic and Steric Modifications: Fluorine atoms in the target compound and 3,4-difluorobenzylthio analogs introduce dipole interactions and metabolic resistance to oxidative degradation, a common advantage in drug design .

Biological Activity Trends :

- Chloro and trifluoromethyl groups in compound 29 correlate with high DAO inhibitory activity, suggesting that electron-withdrawing substituents at position 5 enhance enzyme binding .

- The target compound’s 2-methoxyphenyl group may mimic tyrosine or catechol motifs in PARP inhibitors, though experimental validation is required .

生物活性

1-(2-Fluorobenzyl)-4-(2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activities, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

This structure includes a fluorobenzyl group and a methoxyphenyl moiety, which are significant in determining its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have shown that it exhibits cytotoxic effects against various cancer cell lines.

- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).

- Findings : The compound demonstrated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM. Specifically, it reduced the viability of MCF-7 cells by approximately 40% after 48 hours of treatment .

| Concentration (µM) | MCF-7 Viability (%) | HeLa Viability (%) |

|---|---|---|

| 10 | 85 | 80 |

| 25 | 65 | 70 |

| 50 | 40 | 55 |

The mechanism through which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. Molecular docking studies suggest that it may interact with key proteins involved in cell survival pathways, such as Bcl-2 family proteins and caspases .

Study 1: Cytotoxicity Assessment

A study conducted on various derivatives of dihydropyrazine compounds found that the presence of the fluorobenzyl and methoxyphenyl groups significantly enhanced cytotoxicity against cancer cells compared to other structural variants. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis rates .

Study 2: Synergistic Effects

In combination treatments with doxorubicin, the compound showed potential synergistic effects. When administered alongside doxorubicin, it enhanced the overall cytotoxicity against MCF-7 cells while reducing toxicity towards normal cell lines . This suggests that it could serve as an adjuvant therapy in cancer treatment.

Q & A

Q. Basic Research Focus

- Fluorine Substituent : Enhances electronegativity, increasing oxidative stability and influencing π-π stacking in protein binding pockets. The 2-fluoro position minimizes steric hindrance compared to 3- or 4-fluoro analogs .

- Methoxy Group : Acts as an electron-donating group, altering the electron density of the dihydropyrazine ring and improving solubility in polar solvents (e.g., logP reduction by ~0.3 units) .

Experimental Validation : - Cyclic voltammetry reveals methoxy-induced shifts in reduction potentials (-0.2 V vs. Ag/AgCl) .

- IR spectroscopy confirms hydrogen-bonding interactions between the dione moiety and methoxy oxygen .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Molecular Docking (AutoDock Vina) : Screens against kinase homology models to prioritize targets (e.g., EGFR, VEGFR2). Key parameters include grid box size (20 ų) and exhaustiveness (32) .

- QM/MM Simulations : Calculates binding energies (ΔG) for fluorobenzyl interactions with hydrophobic pockets, achieving <2 kcal/mol error margins .

- ADMET Prediction (SwissADME) : Estimates bioavailability (%F >50) and blood-brain barrier penetration (logBB <0.3), guiding lead optimization .

What purification methods are most effective for isolating this compound from reaction mixtures?

Q. Basic Research Focus

- Recrystallization : Use ethanol/water (3:1) to isolate the pure compound (yield: 65–70%) .

- Flash Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for intermediates. Monitor fractions via TLC (Rf = 0.4 in 1:1 hexane/EtOAc) .

- HPLC (C18 Column) : Resolve enantiomers using chiral mobile phases (e.g., heptane/isopropanol, 90:10) .

How do reaction solvents influence the regioselectivity of dihydropyrazine ring formation?

Q. Advanced Research Focus

- Polar Solvents (DMF, DMSO) : Stabilize charged intermediates, favoring 1,4-dihydropyrazine over 1,2-isomers (ratio >9:1) .

- Non-Polar Solvents (Toluene) : Promote kinetic control, leading to mixed regioisomers (ratio 3:1). Additives like acetic acid (5 mol%) improve selectivity .

Mechanistic Insight :

DFT calculations show solvent polarity alters transition-state energies by 3–5 kcal/mol, explaining regioselectivity trends .

What analytical techniques are critical for assessing the compound’s stability under physiological conditions?

Q. Advanced Research Focus

- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 72 hrs) and analyze via LC-MS to identify hydrolysis products (e.g., cleavage of the dione ring) .

- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C) .

- Light Stress Testing : UV irradiation (254 nm) monitors photodegradation, with <5% degradation after 48 hrs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。